molecular formula C11H10Br2N2O2 B14093171 Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B14093171
M. Wt: 362.02 g/mol
InChI Key: BFBNKSALEAITNM-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of bromine atoms and the carboxylate ester group in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to efficient and safe production .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carboxylate ester group play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

  • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Comparison: Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of two bromine atoms at positions 3 and 6, which significantly influence its reactivity and biological activity. In contrast, similar compounds like ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate lack these bromine atoms, resulting in different chemical properties and applications .

Properties

Molecular Formula

C11H10Br2N2O2

Molecular Weight

362.02 g/mol

IUPAC Name

ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)8-9(13)15-5-7(12)4-6(2)10(15)14-8/h4-5H,3H2,1-2H3

InChI Key

BFBNKSALEAITNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C)Br)Br

Origin of Product

United States

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